2-Iodooxazole
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Overview
Description
2-Iodooxazole is a heterocyclic organic compound characterized by a five-membered ring containing both oxygen and nitrogen atoms, with an iodine atom attached at the second position
Mechanism of Action
Target of Action
2-Iodooxazole is a unique five-membered heterocycle . It is present in many complex and biologically active natural and unnatural products . .
Mode of Action
The mode of action of this compound involves a process known as the halogen dance rearrangement . This reaction is mediated by lithium diisopropylamide and results in the conversion of 5-iodooxazoles to 4-iodooxazoles . The mechanism of this reaction has been investigated and compared to the reported mechanism for the halogen dance rearrangement of 5-bromooxazoles .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of oxazoles and benzoxazoles, metal-mediated deprotonations, metal-catalyzed cross-coupling reactions, and other miscellaneous reactions . These processes have been widely used, especially in the last decade . .
Result of Action
The result of the action of this compound involves the successful synthesis of 4-iodooxazoles from 5-iodooxazoles . The reaction conditions were optimized, and the yields of iodooxazole were improved to a synthetically useful level .
Biochemical Analysis
Biochemical Properties
It is known that oxazoles, the family to which 2-Iodooxazole belongs, are involved in various biochemical reactions
Molecular Mechanism
It is known that oxazoles can undergo various reactions such as metal-mediated deprotonations, metal-catalyzed cross-coupling reactions, and other miscellaneous reactions
Metabolic Pathways
Oxazoles can undergo various reactions, including synthesis, deprotonations, and halogen–metal exchange
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodooxazole can be synthesized through several methods. One common approach involves the cyclization of N-propargylamides using (diacetoxyiodo)benzene as a reaction promoter and lithium iodide as an iodine source. This method leads to the formation of 2-iodomethylene-2-oxazolines, which can be further converted into this compound under specific conditions . Another efficient method is the Suzuki cross-coupling reaction, where this compound is synthesized from 2-alkyl-oxazoles using palladium-catalyzed carbon-carbon formation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes can be adapted for large-scale production. The use of metal-catalyzed reactions and efficient cyclization processes are likely to be employed in industrial settings to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Iodooxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: It participates in Suzuki, Stille, and Negishi cross-coupling reactions, which are essential for forming carbon-carbon bonds.
Deprotonation and Metalation: The compound can undergo deprotonation at the C-2 position, followed by metalation, which is useful in further functionalization.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide are commonly used.
Cross-Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are employed.
Deprotonation: Strong bases like lithium diisopropylamide are used for deprotonation.
Major Products: The major products formed from these reactions include various substituted oxazoles, which can be further utilized in the synthesis of complex organic molecules.
Scientific Research Applications
2-Iodooxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and natural products.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of advanced materials and as an intermediate in organic synthesis.
Comparison with Similar Compounds
- 2-Bromooxazole
- 2-Chlorooxazole
- 2-Fluorooxazole
Comparison: 2-Iodooxazole is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated counterparts. The larger atomic size and higher reactivity of iodine make this compound more suitable for certain cross-coupling reactions and substitutions. This uniqueness allows for the synthesis of specific derivatives that may not be easily accessible using other halogenated oxazoles .
Properties
IUPAC Name |
2-iodo-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2INO/c4-3-5-1-2-6-3/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXCSHIEHGEJGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877614-97-6 |
Source
|
Record name | 2-iodo-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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